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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)thiazol-2-amine

Cat. No.: B1353873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-(4-Chlorophenyl)thiazol-2-amine, a molecule of interest in medicinal chemistry

and drug development. This document details its Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. The information presented

herein is intended to support researchers in the identification, characterization, and further

development of this and related thiazole derivatives.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 5-(4-
Chlorophenyl)thiazol-2-amine, which is also commonly referred to as 2-Amino-4-(4-

chlorophenyl)thiazole.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

12.65 Singlet 1H
NH (Amide, in

derivative)

7.85 Doublet 2H Aromatic CH

7.45 Doublet 2H Aromatic CH
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Note: The ¹H NMR data is based on a derivative, 2-chloro-N-(4-(4-chlorophenyl) thiazol-2-yl)

acetamide, as detailed in the cited literature. The amide proton signal at 12.65 ppm is a result

of this derivatization. The aromatic protons of the 4-chlorophenyl group are observed at 7.85

and 7.45 ppm.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Data for the ¹³C NMR of the specific target compound 5-(4-Chlorophenyl)thiazol-2-amine
were not explicitly found in the searched literature. However, analysis of related thiazole

derivatives suggests the following expected regions for the carbon signals.

Chemical Shift (δ) ppm (Predicted) Assignment

~168 C2 (Carbon bearing the amino group)

~150 C4 (Carbon of the thiazole ring)

~134 C-Cl (Aromatic carbon attached to chlorine)

~129 Aromatic CH

~127 Aromatic CH

~105 C5 (Carbon of the thiazole ring)

MS (Mass Spectrometry) Data
The mass spectrum of the derivative, 2-chloro-N-(4-(4-chlorophenyl) thiazol-2-yl) acetamide,

shows a molecular ion peak [M]+ at m/z 286.[1] The fragmentation pattern is consistent with

the structure, showing characteristic losses of fragments.
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m/z Relative Intensity (%) Assignment

286 21.6 [M]+

210 100 [M - COCH₂Cl]+

168 91.7 [Fragment]

133 48.4 [Fragment]

89 63.9 [Fragment]

IR (Infrared) Spectroscopy Data
The IR spectrum of 2-Amino-4-(4-chlorophenyl)thiazole shows characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3429, 3282 Strong NH₂ stretching (primary amine)

3068 Medium Aromatic C-H stretching

1629 Strong C=N stretching (thiazole ring)

1533 Strong Aromatic C=C stretching

1132 Medium C-N stretching

825 Strong C-Cl stretching

690 Medium C-S stretching

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 5-(4-
Chlorophenyl)thiazol-2-amine.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
A mixture of p-chlorophenacyl bromide and thiourea is refluxed in absolute methanol to yield 2-

amino-4-(4-chlorophenyl)thiazole.[1] Alternatively, a mixture of thiourea and α-bromo-4-
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chloroacetophenone in ethanol can be stirred at 70°C for one hour. After cooling, the mixture is

poured into ice water, and the resulting precipitate is filtered and dried.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra are recorded on a Bruker spectrometer operating at 400 MHz. Samples are

typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization source. The

sample is introduced, and the resulting fragmentation pattern is analyzed to determine the

molecular weight and structural features of the compound.

Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid

sample is typically mixed with KBr to form a pellet, and the spectrum is recorded over the range

of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of a chemical compound like 5-(4-Chlorophenyl)thiazol-2-amine.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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thiazol-2-amine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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